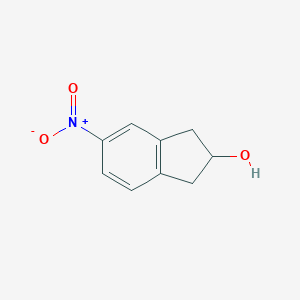

2-Hydroxy-5-nitroindane

Übersicht

Beschreibung

Tiviciclovir ist ein antivirales Guanosin-Analogon, das für seine Wirksamkeit bei der Hemmung des Hepatitis-B-Virus bekannt ist. Es ist ein starkes antivirales Mittel, das vielversprechend bei der Behandlung verschiedener Virusinfektionen ist, einschließlich solcher, die durch Herpes-simplex-Virus Typ 1 und 2 sowie Varizella-Zoster-Virus verursacht werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiviciclovir beinhaltet die Modifikation von Guanosin, um antivirale Eigenschaften einzuführen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt, und detaillierte Informationen sind in öffentlichen Quellen nicht leicht zugänglich. Es ist bekannt, dass die Synthese mehrere Schritte chemischer Reaktionen umfasst, darunter nukleophile Substitution und Schutz-Entschützungsstrategien .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tiviciclovir beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er effizient und skalierbar ist, um den Anforderungen pharmazeutischer Anwendungen gerecht zu werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Tiviciclovir typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is designed to be efficient and scalable to meet the demands of pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiviciclovir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tiviciclovir kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tiviciclovir verändern.

Substitution: Nukleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von Tiviciclovir üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Natriumazid und Thiole werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und Derivate von Tiviciclovir, die unterschiedliche antivirale Eigenschaften und pharmakokinetische Profile aufweisen können .

Wissenschaftliche Forschungsanwendungen

Tiviciclovir wurde ausgiebig auf seine antiviralen Eigenschaften untersucht. Zu seinen Anwendungen gehören:

Chemie: Als Modellverbindung für die Untersuchung von Nukleosid-Analoga verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Mechanismen.

Medizin: Verwendet zur Behandlung von Hepatitis B und anderen Virusinfektionen.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Therapeutika eingesetzt

Wirkmechanismus

Tiviciclovir übt seine antiviralen Wirkungen aus, indem es die virale DNA-Polymerase hemmt und so die Replikation der viralen DNA verhindert. Es ist ein Prodrug, das durch zelluläre Enzyme in seine aktive Form umgewandelt wird. Die aktive Form von Tiviciclovir wird in die virale DNA eingebaut, was zur Kettenabbruchreaktion und Hemmung der Virusreplikation führt .

Wirkmechanismus

Tiviciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, thereby preventing the replication of viral DNA. It is a prodrug that is converted to its active form by cellular enzymes. The active form of Tiviciclovir incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aciclovir: Ein weiteres Guanosin-Analogon, das zur Behandlung von Herpes-simplex- und Varizella-Zoster-Infektionen eingesetzt wird.

Valaciclovir: Der L-Valinester von Aciclovir, der für ähnliche Indikationen verwendet wird.

Famciclovir: Ein Prodrug von Penciclovir, das zur Behandlung von Herpesvirusinfektionen eingesetzt wird

Einzigartigkeit

Tiviciclovir ist einzigartig in seiner spezifischen Hemmung des Hepatitis-B-Virus und seinem Potenzial zur Behandlung einer größeren Bandbreite von Virusinfektionen im Vergleich zu anderen Guanosin-Analoga. Seine Wirksamkeit und pharmakokinetischen Eigenschaften machen es zu einer wertvollen Verbindung in der antiviralen Therapie .

Biologische Aktivität

2-Hydroxy-5-nitroindane is a compound that has garnered attention for its diverse biological activities. With the molecular formula and a CID of 3685927, it exhibits properties that may be leveraged in various therapeutic contexts. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential applications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitroaromatic compounds, including this compound. For example, derivatives of nitro compounds have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| This compound | 15-20 | E. coli, S. aureus |

| 5-Nitro-2-pyridone | 12-18 | P. aeruginosa |

The above table summarizes findings from various studies where this compound and related compounds were tested for their antibacterial efficacy. The observed zones of inhibition suggest promising applications in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Gene Expression Modulation

A significant aspect of the biological activity of this compound is its influence on gene expression. Research indicates that this compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to upregulate genes associated with nitric oxide production, which plays a vital role in plant defense mechanisms and may have implications for human health as well .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The study utilized the agar diffusion method to determine zones of inhibition, revealing that the compound exhibited notable activity against resistant strains such as E. cloacae and S. typhi. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. cloacae | 18 |

| S. typhi | 20 |

| V. cholerae | 15 |

These findings underscore the potential of this compound as a candidate for further development into antimicrobial agents .

Gene Expression Analysis

Another study focused on the impact of this compound on gene expression in plant models. The results indicated a significant upregulation of genes associated with nitric oxide synthesis after treatment with the compound. This modulation suggests potential applications in enhancing plant resistance to pathogens through induced defense mechanisms .

The biological activities attributed to this compound can be explained through several mechanisms:

- Nitric Oxide Release : The compound can stimulate the release of nitric oxide (NO), which is crucial for various physiological processes, including vasodilation and immune response.

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Gene Regulation : It influences transcription factors that regulate genes involved in stress responses, potentially enhancing cellular resilience against environmental stressors.

Eigenschaften

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.